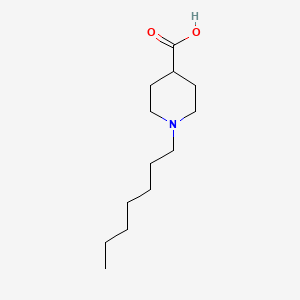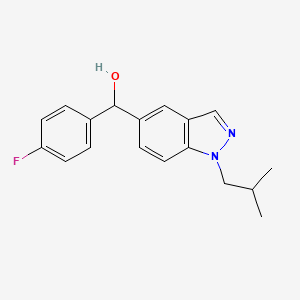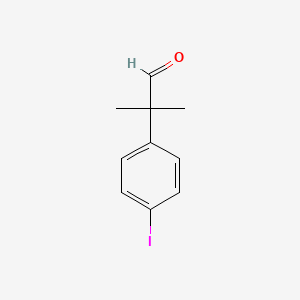
(E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone is a complex organic compound characterized by its unique structure, which includes multiple tert-butyldimethylsilyl (TBDMS) groups and a phloracetophenone core
Métodos De Preparación
The synthesis of (E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone typically involves multiple steps. The key steps include the protection of hydroxyl groups with TBDMS, followed by the introduction of the phloracetophenone moiety. The reaction conditions often require the use of strong bases and anhydrous solvents to ensure the stability of the TBDMS groups. Industrial production methods may involve the use of automated synthesis equipment to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
(E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The TBDMS groups can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Common reagents and conditions used in these reactions include anhydrous solvents, strong acids or bases, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone involves its interaction with specific molecular targets. The TBDMS groups provide steric protection, allowing the core structure to interact with enzymes or receptors selectively. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
When compared to similar compounds, (E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone stands out due to its unique combination of TBDMS groups and a phloracetophenone core. Similar compounds include:
Propiedades
Fórmula molecular |
C30H52O4Si2 |
|---|---|
Peso molecular |
532.9 g/mol |
Nombre IUPAC |
1-[2,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C30H52O4Si2/c1-21(2)16-15-17-22(3)18-19-24-26(33-35(11,12)29(5,6)7)20-25(32)27(23(4)31)28(24)34-36(13,14)30(8,9)10/h16,18,20,32H,15,17,19H2,1-14H3/b22-18+ |
Clave InChI |
QWBNMEVXOZTXDM-RELWKKBWSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)C(=O)C)O)O[Si](C)(C)C(C)(C)C)/C)C |
SMILES canónico |
CC(=CCCC(=CCC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)C(=O)C)O)O[Si](C)(C)C(C)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol](/img/structure/B13865855.png)
![2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)
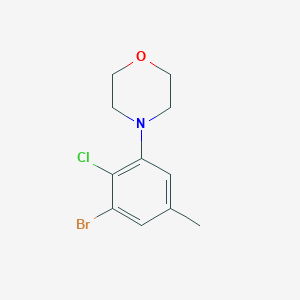
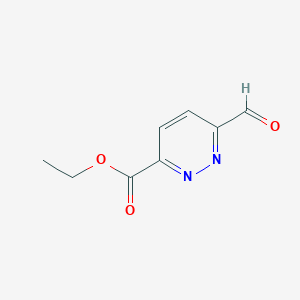
![Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13865885.png)
![(7R)-Benzhydryl 3-((methylsulfonyl)oxy)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13865886.png)
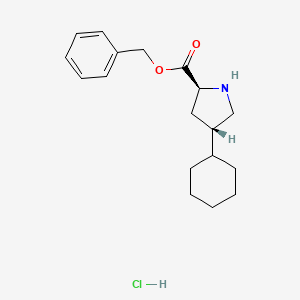



![2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13865915.png)
